Bis(1-cyanoethyl) phthalate
Description
Bis(1-cyanoethyl) phthalate is a phthalate ester characterized by two 1-cyanoethyl (-CH₂CH₂CN) substituents attached to the benzene-dicarboxylate backbone.
Properties
CAS No. |
6380-63-8 |
|---|---|
Molecular Formula |
C14H12N2O4 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
bis(1-cyanoethyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C14H12N2O4/c1-9(7-15)19-13(17)11-5-3-4-6-12(11)14(18)20-10(2)8-16/h3-6,9-10H,1-2H3 |
InChI Key |
BTIOZBFFOWDNPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)OC(=O)C1=CC=CC=C1C(=O)OC(C)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-cyanoethyl) phthalate typically involves the esterification of phthalic anhydride with 1-cyanoethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under controlled temperature conditions. The reaction can be represented as follows:
Phthalic Anhydride+21-Cyanoethanol→Bis(1-cyanoethyl) phthalate+Water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to ensure optimal yield and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Bis(1-cyanoethyl) phthalate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds in this compound can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of phthalic acid and 1-cyanoethanol.
Oxidation: The compound can be oxidized under specific conditions to produce phthalic acid derivatives.
Substitution: this compound can participate in substitution reactions where the cyanoethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: Phthalic acid and 1-cyanoethanol.
Oxidation: Phthalic acid derivatives.
Substitution: Compounds with different functional groups replacing the cyanoethyl groups.
Scientific Research Applications
Bis(1-cyanoethyl) phthalate has several applications in scientific research, including:
Chemistry: Used as a plasticizer in the synthesis of polymers and resins.
Biology: Studied for its potential effects on biological systems, particularly in relation to its role as an endocrine disruptor.
Medicine: Investigated for its potential impact on human health, including its effects on liver function and reproductive health.
Industry: Utilized in the production of flexible plastics, adhesives, and coatings.
Mechanism of Action
The mechanism of action of Bis(1-cyanoethyl) phthalate involves its interaction with various molecular targets and pathways. As an endocrine disruptor, it can interfere with hormone signaling pathways by binding to hormone receptors and altering their activity. This can lead to disruptions in the hypothalamic-pituitary-gonadal axis, affecting reproductive health and development. Additionally, this compound can induce oxidative stress and inflammation, contributing to its toxic effects on biological systems.
Comparison with Similar Compounds
Acute Toxicity (Zebrafish Embryo LC₅₀)
This compound’s nitrile groups may increase reactivity and toxicity compared to DEHP or DIDP.
Endocrine Disruption
- Estrogenic activity: BBP: Moderate activity. DBP, DEHP, DINP: Enhanced activity in transgenic medaka . DIDP, DNOP: No estrogenic effects .
- Cyanoethyl groups could interfere with hormone receptors due to electron-withdrawing effects, but this remains speculative without experimental validation.
Environmental Persistence and Bioaccumulation
- DEHP : High log Kow (7.3–9.6) and bioaccumulation factor (BCF = 1.0–29.7) .
- DBP : Lower bioaccumulation due to higher water solubility but significant indoor dust concentrations (94.9–166 µg/g in residential settings) .
- This compound’s nitrile groups may reduce persistence by enhancing hydrolysis or microbial degradation, though this requires confirmation.
Regulatory Status
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